molecular formula C26H33NO9 B1683255 Trimebutine maleate CAS No. 34140-59-5

Trimebutine maleate

Cat. No. B1683255
CAS RN: 34140-59-5
M. Wt: 503.5 g/mol
InChI Key: FSRLGULMGJGKGI-BTJKTKAUSA-N
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Description

Trimebutine maleate is a spasmolytic agent used for the symptomatic treatment of irritable bowel syndrome (IBS) and treatment of postoperative paralytic ileus following abdominal surgery . It regulates intestinal and colonic motility and relieves abdominal pain with antimuscarinic and weak mu opioid agonist effects . It is commonly present in pharmaceutical mixtures as trimebutine maleate salt form .


Molecular Structure Analysis

The chemical name of Trimebutine Maleate is 2-(Dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate . The molecular formula is C22H29NO5 and the molecular weight is 387.476 .


Physical And Chemical Properties Analysis

Trimebutine maleate is soluble in ethanol and moderately soluble in water . The molecular formula is C26H33NO9 .

Scientific Research Applications

Modulation of Intestinal Hypercontractility

Trimebutine maleate has been investigated for its effectiveness in modulating colonic hypercontractility in a mouse model of postinfectious irritable bowel syndrome (IBS). The study demonstrated that Trimebutine maleate could effectively reduce colonic hyperreactivity, indicating its potential application in treating postinfectious IBS patients. This effect is attributed to its modulation of calcium and potassium channels, which relieve abdominal pain in IBS patients (Long et al., 2010).

Impact on Cardiac Electrophysiology

Research has also explored Trimebutine maleate's effects on delayed rectifier K+ currents in guinea-pig ventricular myocytes. The study aimed to determine the drug's proarrhythmic potential through blockade of these currents, showcasing its broader implications beyond the gastrointestinal tract (Morisawa et al., 2000).

Peripheral Opioid Agonistic Activity and Pain Management

A novel orally administered Trimebutine compound (GIC‐1001) has shown anti-nociceptive properties and peripheral opioid agonistic activity in mice. The compound's efficiency in pain relief during sedation-free full colonoscopy is comparable to sedation-based procedures, illustrating its pain management capabilities in clinical settings (Cenac et al., 2016).

Pharmacological Safety and Clinical Applications

Trimebutine's pharmacological safety and its multifaceted applications in gastrointestinal disorders, including IBS, have been well-documented. Its biochemical properties and complex mechanisms of action, including modulation of gastrointestinal peptides release and ion channel activities, make it valuable for treating hypermotility and hypomotility disorders (Salvioli, 2019).

Bioequivalence and Pharmacokinetic Evaluation

A bioequivalence study of two formulations of Trimebutine maleate (Recutin and Polybutin) in healthy male volunteers has provided insights into its pharmacokinetic profile, indicating that both formulations can be used interchangeably in clinical settings. This study underscores the importance of understanding the drug's pharmacokinetic properties for optimal therapeutic use (Jhee et al., 2007).

Future Directions

Trimebutine maleate has been used extensively since the late 1960s for the treatment of functional gastrointestinal disorders, including irritable bowel syndrome (IBS) . Its biochemical properties and the complex mechanisms of action, along with a well-studied pharmacological safety, make this compound still actual and valuable . Its function at various levels, from motility to pain control, makes this drug unique and its spectrum of action can be exploited for the treatment of both hypermotility and hypomotility disorders including irritable bowel syndrome and other functional gastrointestinal diseases .

properties

IUPAC Name

(Z)-but-2-enedioic acid;[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO5.C4H4O4/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;5-3(6)1-2-4(7)8/h8-14H,7,15H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRLGULMGJGKGI-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
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Isomeric SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046017
Record name Trimebutine maleate
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Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Trimebutine maleate

CAS RN

34140-59-5, 58997-92-5, 58997-91-4
Record name Trimebutine maleate
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Record name Benzoic acid, 3,4,5-trimethoxy-, 2-(dimethylamino)-2-phenylbutyl ester, (-)-, (2Z)-2-butenedioate
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Record name Benzoic acid, 3,4,5-trimethoxy-, 2-(dimethylamino)-2-phenylbutyl ester, (+)-, (2Z)-2-butenedioate
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Record name 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, maleate
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Record name [1-ethyl-1-phenyl-2-(3,4,5-trimethoxybenzoyloxy)ethyl]dimethylammonium hydrogen maleate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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